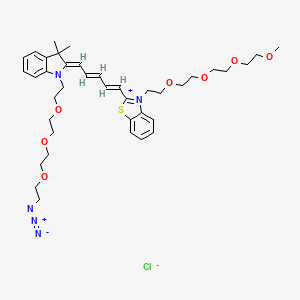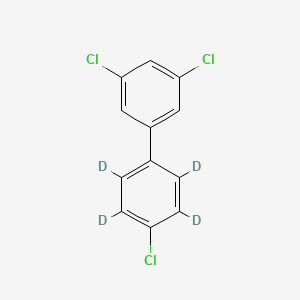
3,4',5-Trichlorobiphenyl-2',3',5',6'-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is a deuterium-labeled compound, which means that some of the hydrogen atoms in its structure are replaced with deuterium, a stable isotope of hydrogen. This compound is a derivative of trichlorobiphenyl, a type of polychlorinated biphenyl (PCB). PCBs are a group of synthetic organic chemicals that contain 209 individual chlorinated biphenyl compounds (known as congeners). The deuterium labeling is often used in scientific research to study the behavior and fate of chemicals in the environment and biological systems.
化学反応の分析
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4, like other polychlorinated biphenyls, can undergo several types of chemical reactions:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. For example, nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Dechlorination: This is a specific type of substitution reaction where chlorine atoms are replaced with hydrogen or other atoms. Dechlorination can be achieved using reagents like sodium borohydride or zerovalent iron.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 has several applications in scientific research:
Environmental Studies: It is used as a tracer to study the environmental fate and transport of PCBs. The deuterium labeling allows researchers to track the compound in complex environmental matrices.
Toxicology: It is used to study the toxic effects of PCBs on living organisms. The deuterium label helps in distinguishing the compound from other similar compounds in biological samples.
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of PCBs in the body. The deuterium label provides a unique signature that can be detected using mass spectrometry.
Chemical Analysis: It is used as an internal standard in analytical chemistry to quantify the concentration of PCBs in various samples.
作用機序
The mechanism of action of 3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 is similar to other PCBs. PCBs can bind to the aryl hydrocarbon receptor (AhR) in cells, leading to the activation of various genes involved in xenobiotic metabolism. This can result in the production of enzymes that metabolize PCBs and other toxic compounds. The binding of PCBs to AhR can also disrupt normal cellular processes and lead to toxic effects, including endocrine disruption, immunotoxicity, and carcinogenicity.
類似化合物との比較
3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 can be compared with other deuterium-labeled PCBs and non-labeled PCBs:
2’,3,4-Trichlorobiphenyl-3’,4’,5’,6’-d4: Another deuterium-labeled PCB with a different substitution pattern. It is used for similar research applications but may have different environmental and biological behaviors.
2,4,4’-Trichlorobiphenyl: A non-labeled PCB with a similar structure. It is used in environmental and toxicological studies but lacks the unique deuterium label for tracing and quantification.
2,2’,4,5,5’-Pentachlorobiphenyl: A higher chlorinated PCB with different chemical and toxicological properties. It is used to study the effects of higher chlorination on the behavior and toxicity of PCBs.
The uniqueness of 3,4’,5-Trichlorobiphenyl-2’,3’,5’,6’-d4 lies in its deuterium labeling, which provides a distinct advantage in tracing and quantifying the compound in complex matrices.
特性
分子式 |
C12H7Cl3 |
|---|---|
分子量 |
261.6 g/mol |
IUPAC名 |
1-chloro-2,3,5,6-tetradeuterio-4-(3,5-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H7Cl3/c13-10-3-1-8(2-4-10)9-5-11(14)7-12(15)6-9/h1-7H/i1D,2D,3D,4D |
InChIキー |
SYSBNFJJSJLZMM-RHQRLBAQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1C2=CC(=CC(=C2)Cl)Cl)[2H])[2H])Cl)[2H] |
正規SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-(4-aminophenyl)-3-phenyldiazenylphenyl]aniline](/img/structure/B15125927.png)
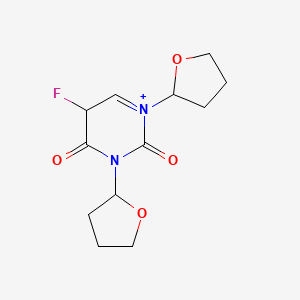
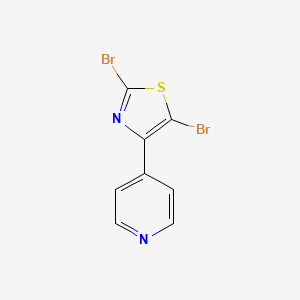
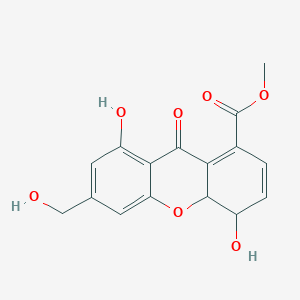
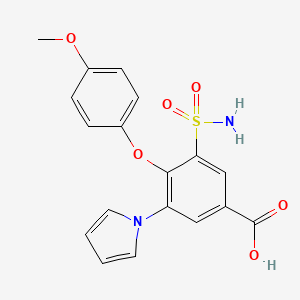
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
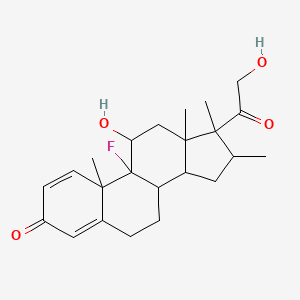
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)


![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
![8-[4-[3-(5-fluoro-1H-indol-3-yl)propyl]piperazin-1-yl]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B15126029.png)
